(2S)-hydroxy-2 hexanone-4

Description

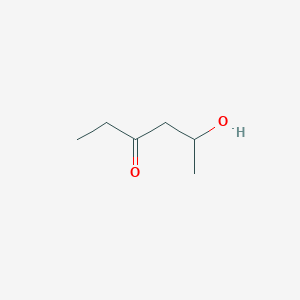

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyhexan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYXKWWFNRBCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chiral Hydroxyhexanones

Asymmetric Synthesis Approaches

Asymmetric synthesis provides powerful tools for accessing enantiomerically enriched chiral compounds. cabidigitallibrary.org These approaches can be broadly categorized into several key strategies, including the enantioselective reduction of prochiral diketones, the construction of the carbon skeleton via asymmetric aldol (B89426) reactions, and the direct installation of a hydroxyl group adjacent to a carbonyl.

Enantioselective Reductions of Diketones to Chiral Hydroxyketones

A prominent strategy for synthesizing chiral hydroxy ketones involves the enantioselective mono-reduction of a prochiral diketone. This approach is effective because it can establish one or even two stereocenters in a single step with high selectivity. rsc.org

Chemoenzymatic methods combine chemical and enzymatic steps to achieve high selectivity and yield. researchgate.net Lipases are a class of enzymes widely used in the kinetic resolution of racemic mixtures. nih.gov In a kinetic resolution process, one enantiomer of a racemic starting material reacts faster in the presence of a chiral catalyst (the enzyme), allowing for the separation of the unreacted, slower-reacting enantiomer and the product.

Lipase-catalyzed kinetic resolution can be applied to racemic hydroxy ketones through hydrolysis or transesterification of their acylated derivatives. nih.gov For instance, racemic acetates or butyrates of hydroxy ketones can be subjected to hydrolysis by lipases. The enzyme will selectively hydrolyze the ester of one enantiomer, yielding an enantiomerically enriched alcohol and the unreacted ester of the other enantiomer. nih.gov Lipases from various sources, such as Pseudomonas fluorescens, Candida antarctica (CAL-A and CAL-B), and Aspergillus niger, have demonstrated high efficiency in resolving different substrates, with the choice of enzyme and acyl group being critical for achieving high enantiomeric excess (ee) and enantiomeric ratio (E). nih.govmdpi.com While this method is powerful, potential drawbacks include the formation of byproducts like vic-diols and only moderate chemical yields in some cases.

Table 1: Lipase-Catalyzed Kinetic Resolution of Acylated Morita-Baylis-Hillman (MBH) Adducts

| Enzyme | Substrate | Reaction Type | Enantiomeric Ratio (E) | Key Finding |

|---|---|---|---|---|

| Lipase from Pseudomonas fluorescens | Aromatic MBH Adducts | Hydrolysis | >200 | Highly effective for resolving cinnamaldehyde-derived adducts. nih.gov |

| Amano AK Lipase | Aromatic MBH Adducts | Hydrolysis | High | Most selective for benzaldehyde (B42025) derivatives. nih.gov |

| Novozyme 435 (CAL-B) | Butyrate MBH Adducts | Hydrolysis | 16–79 | Shows a clear preference for longer-chain esters. nih.gov |

| Lipase from Candida rugosa | Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Hydrolysis | up to 126 | Resulted in >98% ee for the corresponding hydroxyphosphonate. mdpi.com |

Biocatalytic reductions using isolated oxidoreductases or whole-cell systems represent a highly efficient and environmentally benign method for producing chiral alcohols from prochiral ketones. bohrium.com Ketoreductases (KREDs), a class of oxidoreductases, are particularly valuable for the asymmetric reduction of ketones, often demonstrating exceptional chemo-, regio-, and stereoselectivity. rsc.orgnih.gov These enzymes typically rely on nicotinamide (B372718) cofactors like NAD(P)H, which must be regenerated in situ, often accomplished by using a co-substrate like glucose or isopropanol. bohrium.comresearchgate.net

The reduction of diketones to chiral hydroxy ketones is a well-established application of KREDs. rsc.org For example, the stereoselective reduction of α-diketones to the corresponding (R)-hydroxyketone has been achieved using (R,R)-butane-2,3-diol dehydrogenase. rsc.org Hydroxysteroid dehydrogenases (HSDHs) have also shown the ability to reduce 1,2-diketones, such as 3,4-hexanedione, with high conversion and selectivity. cnr.itresearchgate.net By selecting the appropriate enzyme, it is possible to control the stereochemical outcome of the reduction, producing either the (R) or (S) enantiomer of the hydroxy ketone. rsc.org

Table 2: Examples of Biocatalytic Reduction of Diketones

| Enzyme System | Substrate | Product | Selectivity/Yield |

|---|---|---|---|

| Ketoreductases (KREDs) | Prochiral methyl/trifluoromethyl diketones | Chiral fluorinated hydroxyketones | Excellent ee (>98%) and yield. nih.gov |

| (R,R)-butane-2,3-diol dehydrogenase (BcBDH) | α-Diketones | (R)-Hydroxyketones | High stereoselectivity. rsc.org |

| Fungal AKR5G | Symmetrical diketones | (R)-Hydroxyketones | Dominantly R-selective. rsc.org |

| Human AKR1B1 / Yeast AKR3C1 | Symmetrical diketones | (S)-Hydroxyketones | Mainly S-selective. rsc.org |

| Old Yellow Enzyme 2 (S. cerevisiae) & Levodione (B1250081) Reductase (C. aquaticum) | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | 9.5 mg/ml produced with 94% ee. researchgate.net |

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the desymmetrization of prochiral 1,3-diketones, providing efficient access to chiral β-hydroxy ketones. rsc.orgrsc.org This method involves the use of a chiral metal complex, typically based on iridium (Ir), rhodium (Rh), or ruthenium (Ru), which facilitates the addition of hydrogen across one of the carbonyl groups with high enantioselectivity and diastereoselectivity. rsc.orgarkat-usa.org

A key advantage of this approach is the ability to generate products with two adjacent stereogenic centers, including a challenging chiral quaternary carbon, in a single step. rsc.orgresearchgate.net For example, iridium complexes with chiral ferrocene-based tridentate ligands have been successfully used for the hydrogenation of cyclic α,α-disubstituted 1,3-diketones, yielding mono-reduced hydroxy ketones while preventing over-reduction to the diol. rsc.orgrsc.org Palladium-catalyzed hydrogenative desymmetrization has also been reported to produce chiral trans-β-hydroxy ketones with high selectivity. researchgate.net The choice of metal, ligand, and reaction conditions is crucial for controlling both the enantioselectivity and diastereoselectivity of the reduction. arkat-usa.orgresearchgate.net

Asymmetric Aldol Reactions for β-Hydroxy Ketones

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. acs.org Asymmetric versions of this reaction are particularly valuable for the synthesis of chiral β-hydroxy ketones. nih.govorganic-chemistry.org One common approach involves the reaction of an aldehyde with a ketone. For instance, the synthesis of β-hydroxy ketones like (2S)-hydroxy-2-hexanone-4 can be achieved via an aldol condensation between butanal and acetone.

Controlling the stereoselectivity of the aldol reaction can be achieved using various catalytic systems. Proline-catalyzed asymmetric aldol reactions have been shown to work well for coupling immobilized aldehydes and soluble ketones. nih.gov Another strategy employs chiral prolinamides in combination with zinc triflate as a catalyst, mimicking the action of type II aldolases and affording high chemical yields and enantioselectivities. nih.gov The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine-derived amides, also provides an efficient method for stereoselective aldol reactions, leading to syn-α-methyl-β-hydroxy amides which can then be converted into the desired β-hydroxy ketones. acs.org

α-Hydroxylation of Ketones (e.g., enantioselective enolate oxidation)

The direct asymmetric α-hydroxylation of ketones is the most straightforward method for preparing chiral α-hydroxy ketones. acs.orgthieme-connect.com This transformation involves the introduction of a hydroxyl group at the α-position to a carbonyl group. One common strategy is the enantioselective oxidation of a ketone enolate. organic-chemistry.org

This can be achieved using various catalytic systems. For example, phase-transfer catalysis with chiral catalysts has been successfully employed for the α-hydroxylation of both cyclic and acyclic ketones using molecular oxygen as the oxidant. acs.org Another approach utilizes enol catalysis, where a chiral phosphoric acid catalyst facilitates the reaction between a ketone and an oxidant like nitrosobenzene, yielding valuable α-hydroxy ketones with excellent enantioselectivities. thieme-connect.com The direct oxidation of ketones can also be accomplished using reagents like o-iodoxybenzoic acid (IBX) or through metal-free methods involving catalysts like iodine in the presence of an oxidant. organic-chemistry.orgorganic-chemistry.org These methods provide a direct route to α-hydroxy ketones, avoiding the need for pre-functionalization of the starting material. thieme-connect.comresearchgate.net

Palladium-Catalyzed Allylation of α-Hydroxy Ketones

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a powerful tool for the enantioselective formation of carbon-carbon bonds. nih.gov This methodology is particularly relevant for the synthesis of chiral ketones. The reaction typically involves the treatment of an enol carbonate derived from an α-hydroxy ketone with a palladium catalyst coordinated to a chiral ligand. nih.gov This process can generate an α-tertiary stereogenic center with high yield and enantioselectivity under mild conditions. nih.govnih.gov

The general mechanism proceeds through the formation of a π-allyl palladium complex. The choice of the chiral ligand is crucial as it dictates the facial selectivity of the nucleophilic attack by the enolate, thereby controlling the absolute configuration of the product. nih.gov For instance, studies on the AAA of acyclic ketone enolates have shown that the geometry of the enol carbonate precursor can influence reactivity, selectivity, and even the absolute configuration of the resulting α-tertiary ketone. nih.gov While direct examples for 4-hydroxy-2-hexanone are not extensively detailed, the principles established for the synthesis of α-tertiary hydroxyaldehydes and other acyclic ketones are applicable. nih.govnih.gov Researchers have successfully synthesized chiral α-tertiary hydroxyaldehydes from α-hydroxy ketones using this method, demonstrating its utility in creating stereogenic centers adjacent to a carbonyl group. nih.gov

Table 1: Key Features of Palladium-Catalyzed Asymmetric Allylic Alkylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Typically Pd₂(dba)₃CHCl₃ with a chiral ligand (e.g., phosphinooxazolines). | nih.gov |

| Substrates | Enol carbonates or enol silyl (B83357) ethers derived from α-hydroxy or α-halo ketones. | nih.gov |

| Key Advantage | High enantioselectivity (ee) and yields under mild reaction conditions. | nih.govnih.gov |

| Control Element | The chiral ligand controls both regioselectivity and enantioselectivity. | nih.gov |

Chemical Synthesis Routes

Beyond catalytic methods, classical chemical synthesis routes offer reliable pathways to chiral hydroxyhexanones, often leveraging pre-existing chirality or building the molecule through sequential steps.

This strategy, often referred to as "chiral pool" synthesis, utilizes readily available, enantiomerically pure compounds as starting materials. These precursors, which include natural products like amino acids, carbohydrates, or terpenes, contain one or more defined stereocenters that are incorporated into the final target molecule. nih.govresearchgate.net This approach circumvents the need for an asymmetric induction step, as the chirality is inherent in the starting material.

A concise synthesis of the amino acid (2S,4R)-4-hydroxyornithine, for example, starts from diprotected L-aspartic acid, a common chiral pool building block. nih.gov Similarly, the synthesis of other complex chiral molecules has been achieved starting from materials like (S)-(−)-2-methyl-1-butanol or (R)- and (S)-solketal (derived from glycerol). researchgate.netresearchgate.net This method ensures the absolute configuration of the target compound is directly related to that of the chiral precursor, providing a robust and predictable route to enantiopure products.

Multi-step synthesis is a foundational approach for constructing complex molecules that cannot be made in a single step. vapourtec.com These strategies can be broadly categorized as linear or convergent.

The synthesis of chiral hydroxyhexanones can employ these strategies. For instance, a multi-step reaction to produce (R)-4-hydroxyhexan-2-one involves the enzymatic aldol addition of propionaldehyde (B47417) to acetone, followed by workup. lookchem.com Another example is the two-step enzymatic asymmetric reduction of a diketone to produce a doubly chiral hydroxycyclohexanone, which represents a short, convergent pathway where two separate stereocenters are introduced sequentially. researchgate.net More complex syntheses, such as those for chiral 4-alkyl-4-hydroxycyclohexenones, may involve a longer sequence that includes the creation of a key fragment via a linear route, followed by a crucial coupling step with another component, embodying a convergent strategy. nih.gov

Table 2: Example of a Multi-Step Synthesis for (R)-4-hydroxyhexan-2-one

| Step | Reactants | Catalyst/Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Propionaldehyde, Acetone | Fructose-6-phosphate aldolase (B8822740) D6E, Dithiothreitol | Aqueous phosphate (B84403) buffer, 21 °C, 96h | (R)-4-hydroxyhexan-2-one | lookchem.com |

| 2 | (+)-(R)-1-(p-tolylsulfinyl)-2-propanone, Propionaldehyde | 1.) tert-butylmagnesium bromide 2.) Aluminum amalgam | 1.) THF, diethyl ether, -78 °C, 2h 2.) THF, water, 0 °C, 3h | Mixture of (R)- and (S)-4-hydroxyhexan-2-one | lookchem.com |

Stereochemical Aspects and Chiral Recognition

Absolute Configuration Determination of Hydroxyhexanone Isomers

The precise determination of the three-dimensional arrangement of atoms, or absolute configuration, is paramount in stereochemistry. For hydroxyhexanone isomers, a combination of spectroscopic and chromatographic techniques is employed to elucidate their stereochemical identity.

Spectroscopic Methods for Stereochemical Assignment (e.g., CD, specific NMR techniques)

Spectroscopic methods provide detailed information about the structure and stereochemistry of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of β-hydroxy ketones. nih.govacs.org By analyzing the coupling constants and chemical shifts of the protons adjacent to the hydroxyl and carbonyl groups, the syn or anti relationship between the substituents can be established. nih.govnih.gov For instance, the inspection of the ABX patterns for the α-methylene unit can help in assigning the stereochemistry. acs.org In some cases, the use of chiral shift reagents can aid in resolving the signals of enantiomers, allowing for the determination of enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of enantiomers. mdpi.com The sign and intensity of the CD signal, known as the Cotton effect, are characteristic of a specific stereoisomer. By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration can be assigned. mdpi.com

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the primary method for separating enantiomers and determining their relative amounts, a measure known as enantiomeric excess (e.e.). heraldopenaccess.usuma.es

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com The choice of CSP and mobile phase is critical for achieving good resolution. mdpi.com For example, the enantiomers of some chiral compounds have been successfully separated using a CHIRALPAK IH-3 column with ethanol (B145695) as the mobile phase. mdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

Gas Chromatography (GC): Chiral GC is another effective method for separating volatile chiral compounds like hydroxyhexanones. Similar to HPLC, it employs a chiral stationary phase to resolve the enantiomers.

The following table summarizes the chromatographic conditions used for the enantioseparation of some chiral compounds.

| Compound | Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |

| Callunene | Chiral HPLC | Lux Amylose-3 | Heptane/propan-2-ol/diethylamine (95:5:0.1) with 0.1% formic acid | acs.org |

| Isothiocyanates | Chiral HPLC | CHIRALPAK IH-3 | Ethanol | mdpi.com |

Stereocontrol in Enzymatic and Catalytic Reactions

The synthesis of a specific stereoisomer of 4-hydroxy-2-hexanone often relies on stereoselective reactions, where one stereoisomer is formed in preference to others. Both enzymatic and catalytic methods are employed to achieve high levels of stereocontrol.

Factors Influencing Enantioselectivity and Diastereoselectivity

Several factors can influence the stereochemical outcome of a reaction:

Enzyme or Catalyst Structure: The three-dimensional structure of the enzyme's active site or the chiral catalyst creates a chiral environment that directs the approach of the substrate, favoring the formation of one stereoisomer. nih.gov For example, the desymmetrization of cyclic 1,3-diketones using P-stereogenic phosphinamides as organocatalysts can yield chiral cyclic 3-hydroxy ketones with high enantioselectivities. acs.org

Substrate Structure: The structure of the starting material, including the presence of bulky groups or specific functional groups, can significantly impact the stereoselectivity of the reaction.

Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can influence the stereochemical outcome. For instance, in the reduction of 2-alkyl-1,3-diketones with a chiral ruthenium catalyst, the use of formic acid and triethylamine (B128534) leads to the formation of syn-2-alkyl-3-hydroxy ketones with high enantioselectivity. nih.gov

Substrate Scope and Limitations in Stereoselective Synthesis

While enzymatic and catalytic methods offer excellent stereocontrol, they also have limitations regarding the range of substrates they can effectively transform.

Enzymatic Reductions: Enzymes like alcohol dehydrogenases are highly selective but can have a narrow substrate scope. google.com For example, a butanediol (B1596017) dehydrogenase from Bacillus clausii effectively reduces aliphatic 1,2-diketones but shows limited activity towards bulkier aromatic diketones. rsc.org

Catalytic Reductions: Chiral catalysts can often accommodate a broader range of substrates. organic-chemistry.org However, achieving high stereoselectivity for small, unbiased ketones can be challenging. nih.gov Recent developments in confined organocatalysts have shown promise in the highly enantioselective cyanosilylation of a wide variety of ketones. nih.gov

The table below provides examples of the substrate scope in the enantioselective reduction of diketones.

| Catalyst/Enzyme | Substrate Type | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| P-Chiral Phosphinamide | Cyclic 2,2-disubstituted 1,3-diketones | Chiral cyclic 3-hydroxy ketones | Up to 98% | Up to 99:1 | acs.org |

| Chiral Ruthenium Catalyst | 2-Alkyl-1,3-diketones | syn-2-Alkyl-3-hydroxy ketones | High | High | nih.gov |

| N-Heterocyclic Carbene | Trifluoromethylated oxindolyl 1,3-diketones | Spiropolycyclic organofluorines | >99% | >20:1 | nih.gov |

| Bacillus clausii Butanediol Dehydrogenase | Aliphatic 1,2-diketones | α-Hydroxy ketones | High | Not reported | rsc.org |

Reactivity and Transformation Pathways of Hydroxyhexanones

Mechanistic Studies of Intramolecular Reactions

The proximity of the hydroxyl and carbonyl groups in hydroxyhexanones facilitates intramolecular reactions. These reactions often lead to the formation of cyclic structures. One of the primary intramolecular processes is the formation of cyclic hemiacetals through the nucleophilic attack of the hydroxyl group's oxygen onto the carbonyl carbon. For a compound like 4-hydroxy-2-hexanone, this would result in the formation of a five-membered ring structure.

Mechanistic studies have shown that these cyclizations can be reversible and are often influenced by reaction conditions such as pH and temperature. nih.gov For instance, in acyclic nucleoside analogues with similar functionalities, treatment with a base like sodium deuteroxide established an equilibrium between the open-chain and a bicyclic form resulting from the Michael addition of a hydroxyl group. nih.gov Acidic conditions can also promote cyclization, sometimes leading to dehydration and the formation of more stable anhydro compounds. nih.gov

The propensity for intramolecular cyclization is a key feature in the chemistry of many biologically relevant molecules and is a versatile strategy in organic synthesis for constructing complex cyclic systems. nih.govyoutube.com

Table 1: Summary of Potential Intramolecular Reactions for Hydroxyhexanones

| Reaction Type | Attacking Group | Electrophilic Center | Resulting Structure | Conditions |

| Hemiacetal Formation | Hydroxyl (-OH) | Carbonyl (C=O) | Cyclic Hemiacetal | Neutral or Catalytic |

| Lactonization (after oxidation) | Hydroxyl (-OH) | Carboxylic Acid | Lactone | Acid/Base Catalysis |

| Michael Addition (if α,β-unsaturated) | Hydroxyl (-OH) | β-carbon of C=C | Cyclic Ether | Basic Conditions |

Interconversion Pathways Between Hydroxyketone Isomers

Hydroxyketones can undergo isomerization to yield a variety of structural isomers, a process that has been a subject of detailed mechanistic investigation, particularly in the context of carbohydrate chemistry. chemrxiv.org

The isomerization of α-hydroxy ketones, a process sometimes referred to as the acyloin rearrangement, can be induced by heat, acid, or base catalysis. researchgate.net This rearrangement involves a 1,2-shift of an alkyl or aryl substituent. A key characteristic of this process is its reversibility, which tends to favor the formation of the most thermodynamically stable α-hydroxy carbonyl isomer. researchgate.net

More broadly, the interconversion between an aldose and a ketose, which is analogous to the isomerization of hydroxyketones, can proceed through several mechanistic pathways. chemrxiv.orgresearchgate.net One well-studied mechanism involves a stepwise process via an enediol intermediate. chemrxiv.orgresearchgate.net Another proposed mechanism is a concerted pathway that bypasses the enediol intermediate, involving the direct transfer of two hydrogen atoms. researchgate.net Quantum chemical calculations have been employed to determine the activation energy barriers for these different pathways, with some studies suggesting that the concerted pathway may have a lower energy barrier. chemrxiv.orgresearchgate.net For β, γ, and δ-hydroxy carbonyls, which are skeletal forms of monosaccharides, similar isomerization mechanisms are thought to persist. researchgate.net

Table 2: Comparison of Isomerization Pathways for Hydroxyketones

| Pathway | Description | Intermediate | Catalyst |

| Stepwise (Enediol) | A two-step process involving deprotonation to form an enediol, followed by reprotonation at a different position. | Enediol | Acid or Base |

| Concerted | A single-step mechanism involving a cyclic transition state where two hydrogen atoms are transferred simultaneously. | None (Concerted Transition State) | Can be thermal or catalyzed |

| Acyloin Rearrangement | A 1,2-shift of an alkyl or aryl group, typically under acidic, basic, or thermal conditions, leading to an isomeric α-hydroxy ketone. researchgate.net | Alkoxide intermediate | Acid, Base, or Heat |

Functional Group Transformations

The hydroxyl and carbonyl groups of (2S)-hydroxy-2-hexanone-4 are reactive sites that can undergo a range of functional group transformations, including oxidation, reduction, and derivatization for further synthetic applications.

The chemical reactivity of (2S)-hydroxy-2-hexanone-4 includes the oxidation of the secondary alcohol and the reduction of the ketone.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone functionality. This would transform 4-hydroxyhexan-2-one into hexane-2,4-dione. Common oxidizing agents for converting secondary alcohols to ketones include chromium (VI) reagents and sodium hypochlorite (B82951) (NaOCl). ucr.edu Further oxidation under harsher conditions could potentially cleave carbon-carbon bonds.

Reduction: The carbonyl group can be reduced to a secondary alcohol, which would convert 4-hydroxyhexan-2-one into 2,4-hexanediol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. youtube.com The reduction of similar α,β-unsaturated hydroxy-aldehydes, like 4-hydroxyhexenal, has been studied in biological systems, where enzymes such as aldose reductase can perform this conversion. nih.gov

Table 3: Oxidation and Reduction Reactions of 4-Hydroxy-2-hexanone

| Transformation | Starting Material | Reagent Example | Product |

| Oxidation | 4-Hydroxy-2-hexanone | Sodium hypochlorite (NaOCl) | Hexane-2,4-dione |

| Reduction | 4-Hydroxy-2-hexanone | Sodium borohydride (NaBH₄) | 2,4-Hexanediol |

Derivatization for Advanced Organic Synthesis

The functional groups of (2S)-hydroxy-2-hexanone-4 serve as handles for derivatization, enabling its incorporation into more complex molecular architectures.

Hydroxyl Group Derivatization: The hydroxyl group can be converted into an ether through Williamson ether synthesis or esterified by reacting with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. These protecting groups can also make the molecule suitable for subsequent reactions where the hydroxyl group might interfere.

Carbonyl Group Derivatization: The ketone can be transformed into an imine or enamine by reacting with a primary or secondary amine, respectively. It can also be converted into a ketal by reacting with an alcohol under acidic conditions, a common strategy for protecting the carbonyl group during other synthetic transformations.

These derivatization reactions are fundamental in multi-step organic syntheses, allowing for the selective modification of different parts of a molecule. For example, the intramolecular cyclization of N-benzyloxy carbamates has been used to create functionalized cyclic hydroxamic acids, demonstrating how derivatization can lead to new classes of molecules. nih.gov

Table 4: Potential Derivatization Reactions for 4-Hydroxy-2-hexanone

| Functional Group | Reaction | Reagent | Product Class |

| Hydroxyl | Esterification | Acyl Chloride | Ester |

| Hydroxyl | Etherification | Alkyl Halide (with base) | Ether |

| Carbonyl | Ketal Formation | Diol (e.g., ethylene (B1197577) glycol) | Ketal |

| Carbonyl | Imine Formation | Primary Amine | Imine |

Biochemical Roles and Enzymatic Metabolism

Occurrence as Metabolites in Biological Systems

While (2S)-hydroxy-2-hexanone-4 itself is not widely documented as a primary metabolite, its structural analogs, particularly hydroxyketones and related acids, appear in several biological contexts.

Insect Pheromones: Various hydroxyketones function as aggregation or sex pheromones in insects. For instance, 3-hydroxy-2-hexanone is a conserved pheromone structure within the Cerambycidae beetle family, produced by males in numerous species. researchgate.net Similarly, isomers of 2-hydroxy-4-methyl-1-phenylhexan-3-one have been identified as aggregation pheromones for the velvet long-horned beetle. researchgate.net This suggests a potential role for chiral hydroxyketones in insect chemical communication.

Microbial Degradation Intermediates: The most significant role of compounds structurally related to (2S)-hydroxy-2-hexanone-4 is as intermediates in the microbial breakdown of complex aromatic compounds. In bacteria like Comamonas testosteroni, the degradation of testosterone (B1683101) involves the formation of (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. researchgate.net This intermediate is also produced during the microbial degradation of carbazole (B46965) by Pseudomonas species, which generate 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOPDA) that is subsequently cleaved to form 2-hydroxypenta-2,4-dienoic acid. nih.gov These pathways are crucial for breaking down environmental pollutants and complex natural products. The metabolism of these dienoic acids proceeds through keto-hydroxy acids that are structurally analogous to 4-hydroxy-2-hexanone. researchgate.net

Enzymatic Degradation Mechanisms

The enzymatic breakdown of these metabolites involves several key steps, including hydrolysis, rearrangement, and the action of specific classes of enzymes.

The degradation pathway for 2-hydroxyhexa-2,4-dienoic acid is a well-characterized example of hydrolysis and rearrangement. This pathway is a central part of the meta-cleavage route for aromatic compounds in bacteria. researchgate.netnih.gov

The process in Comamonas testosteroni involves the following key steps:

Formation of the dienoic acid: The aromatic A-ring of a steroid precursor is cleaved by a meta-cleavage enzyme (TesB), which is then hydrolyzed by a hydrolase (TesD) to yield (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. researchgate.net

Hydration: This dienoic acid is then hydrated to form 4-hydroxy-2-oxohexanoate (B1245416). researchgate.net This step converts the dienol structure into a keto-hydroxy acid.

Aldol (B89426) Cleavage: The resulting 4-hydroxy-2-oxohexanoate undergoes an aldol cleavage, breaking the carbon-carbon bond to yield simpler, central metabolites like pyruvate (B1213749) and propionaldehyde (B47417). researchgate.net

A similar pathway exists for the degradation of catechol, where the intermediate 2-hydroxypent-2,4-dienoate is processed to prevent the accumulation of chemically unstable molecules. nih.gov

The degradation of these hydroxy-acid intermediates is catalyzed by a coordinated effort of several enzyme types. khanacademy.org

Hydratases: These enzymes add water across a double bond. In the testosterone degradation pathway, the enzyme TesE, a hydratase, catalyzes the conversion of 2-hydroxyhexa-2,4-dienoic acid into 4-hydroxy-2-oxohexanoate. researchgate.net Another example is 2-oxopent-4-enoate (B1242333) hydratase (XylJ), which acts on 2-hydroxypent-2,4-dienoate in the catechol degradation pathway. nih.gov

Isomerases: These enzymes catalyze the rearrangement of atoms within a molecule. In some meta-cleavage pathways, isomerases like 4-oxalocrotonate tautomerase are required to convert intermediates into the correct form for subsequent enzymatic action. nih.gov

Oxidoreductases: This broad class of enzymes catalyzes oxidation-reduction reactions. In the context of hydroxyketone metabolism, alcohol dehydrogenases can be used for the stereoselective synthesis of compounds like (5S)-hydroxy-2-hexanone from a diketone precursor. nih.govrsc.org Peroxidases, another type of oxidoreductase, are involved in the degradation of phenolic compounds, which are often precursors to the ring-cleavage intermediates. mdpi.commdpi.com

Hydrolases and Aldolases: Hydrolases, such as TesD, are crucial for cleaving the initial meta-cleavage product to release the dienoic acid. researchgate.net Aldolases, such as TesG (an aldolase) and 4-hydroxy-2-oxovalerate aldolase (B8822740), are responsible for the final C-C bond cleavage of the keto-hydroxy acid, breaking it into smaller molecules. researchgate.netnih.gov

The table below summarizes the key enzymes and their roles in related degradation pathways.

Table 1: Enzymes in the Degradation of 2-hydroxyhexa-2,4-dienoic Acid and Related Compounds

| Enzyme Name | Enzyme Class | Organism/System | Substrate | Product | Reference |

|---|---|---|---|---|---|

| TesE | Hydratase | Comamonas testosteroni | (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid | 4-hydroxy-2-oxohexanoate | researchgate.net |

| TesG | Aldolase | Comamonas testosteroni | 4-hydroxy-2-oxohexanoate | Pyruvate and Propionaldehyde | researchgate.net |

| 2-oxopent-4-enoate hydratase (XylJ) | Hydratase | Pseudomonas putida | 2-hydroxypent-2,4-dienoate | 4-hydroxy-2-oxovalerate | nih.gov |

| 4-hydroxy-2-oxovalerate aldolase | Aldolase | Pseudomonas putida | 4-hydroxy-2-oxovalerate | Acetaldehyde and Pyruvate | nih.gov |

Biosynthetic Pathways and Precursors

The biosynthesis of complex hydroxyketones is often part of a larger catabolic (breakdown) sequence rather than a dedicated anabolic (buildup) pathway.

The direct precursor to the analogous intermediate, 4-hydroxy-2-oxohexanoate, is 2-hydroxyhexa-2,4-dienoic acid. researchgate.net This dienoic acid is itself biosynthesized from the breakdown of larger aromatic molecules. For example, in testosterone degradation, it is formed from the hydrolysis of 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid. researchgate.net

For simpler chiral hydroxyketones, biosynthetic routes can be designed using biocatalysis. For example, (5S)-hydroxy-2-hexanone can be produced from the prochiral precursor 2,5-hexanedione (B30556) using whole-cell biocatalysts like Saccharomyces cerevisiae or isolated alcohol dehydrogenases. nih.govrsc.org These enzymatic systems can achieve high enantioselectivity, selectively reducing one ketone group on the precursor molecule. Similarly, two-step enzymatic systems using enzymes like old yellow enzyme and levodione (B1250081) reductase can produce doubly chiral hydroxyketones from cyclic precursors. nih.govresearchgate.netresearchgate.net The ultimate metabolic precursors for the carbon backbones of these molecules are often simple compounds like pyruvate and glyoxylate, which are central hubs in core metabolism. nih.gov

Advanced Analytical Characterization in Research

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of (4S)-4-hydroxyhexan-2-one, particularly within complex biological or reaction mixtures. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to four or more decimal places), which allows for the determination of its elemental formula. nih.gov

For (4S)-4-hydroxyhexan-2-one, with a molecular formula of C₆H₁₂O₂, the calculated monoisotopic mass is 116.08373 Da. nih.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

In metabolomics and reaction monitoring, identifying specific compounds in a complex matrix is a significant challenge. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), HRMS can detect and identify (4S)-4-hydroxyhexan-2-one even at low concentrations. The fragmentation pattern produced by electron ionization (EI) or other ionization methods provides structural information that serves as a chemical fingerprint. The molecular ion (M⁺) will be observed at m/z 116, and its subsequent fragmentation can elucidate parts of the structure. nih.govchemguide.co.uk Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. libretexts.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for (4S)-4-hydroxyhexan-2-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | nih.gov |

| Monoisotopic Mass | 116.08373 Da | nih.gov |

| Major Fragment Ion (m/z) | Predicted Structure/Origin | |

| 101 | [M - CH₃]⁺ (Loss of methyl group from ketone) | |

| 87 | [M - C₂H₅]⁺ (Loss of ethyl group from carbinol center) | |

| 71 | [M - C₂H₅O]⁺ (Loss of ethoxy radical) | |

| 58 | McLafferty Rearrangement Fragment [CH₃C(OH)=CH₂]⁺ | libretexts.org |

This table presents predicted data based on known fragmentation patterns for similar ketones.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, chiral reagents) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules like (4S)-4-hydroxyhexan-2-one. While 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and number of protons and carbons, advanced methods are required for complete structural and stereochemical assignment. nih.gov

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of the carbon skeleton.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships, allowing for the mapping of adjacent protons through the carbon chain. For instance, it would show correlations between the protons at C3, C4, C5, and C6. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached, confirming the ¹H and ¹³C assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds, providing critical information to piece the molecular fragments together.

Determining the absolute configuration at the C4 stereocenter requires specialized chiral NMR techniques. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral environment must be created to induce diastereomeric differentiation. nih.govacs.org This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs) : The alcohol at C4 can be reacted with an enantiomerically pure CDA, such as Mosher's acid (MTPA-Cl), to form two diastereomeric esters. researchgate.net These diastereomers will have distinct chemical shifts in their NMR spectra, allowing for quantification of enantiomeric excess and, in many cases, assignment of the absolute configuration based on established models for the CDA. researchgate.net

Chiral Solvating Agents (CSAs) : A chiral agent is added to the NMR solvent, which forms weak, transient diastereomeric complexes with the enantiomers of (4S)-4-hydroxyhexan-2-one. This interaction is often sufficient to cause separate signals for the (4S) and (4R) enantiomers in the NMR spectrum, enabling determination of enantiomeric purity without chemical modification of the analyte. nih.gov

Chromatographic Methods for Complex Mixture Analysis and Stereoisomer Separation (e.g., GC-MS with chiral columns, HPLC)

Chromatographic methods are essential for both analyzing (4S)-4-hydroxyhexan-2-one in complex mixtures and for separating it from its (4R) enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for analyzing volatile compounds. For chiral analysis, a GC equipped with a chiral stationary phase (CSP) is required. These columns contain a chiral selector, often a cyclodextrin (B1172386) derivative, which interacts differently with the two enantiomers, leading to different retention times. gcms.czmdpi.com This allows for the baseline separation of (4S)- and (4R)-4-hydroxyhexan-2-one, enabling their individual quantification. The mass spectrometer detector provides confirmation of the identity of each eluting peak. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantioseparation, offering a wider variety of chiral stationary phases. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and highly effective for separating a broad range of chiral compounds, including β-hydroxy ketones. nih.govnih.govmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. chiralpedia.com By optimizing the mobile phase (e.g., hexane/isopropanol or environmentally friendly alcohol/water mixtures), baseline separation of the enantiomers can be achieved, allowing for accurate determination of enantiomeric excess (e.e.) and for the isolation of each pure enantiomer via preparative HPLC. nih.govmdpi.com

Table 2: Comparison of Chiral Chromatographic Columns for Stereoisomer Separation

| Column Type | Technique | Chiral Selector Example | Principle | Advantages |

|---|---|---|---|---|

| Chiral GC Column | GC-MS | Permethylated β-cyclodextrin (e.g., CYCLOSIL-B) | Enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity, leading to differential retention. gcms.czmdpi.com | High resolution, compatibility with MS detectors, suitable for volatile compounds. mdpi.com |

| Chiral HPLC Column | HPLC-UV/MS | Amylose or Cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD) | Separation is based on differential interactions (H-bonding, dipole-dipole, steric effects) with the helical polymer structure. chiralpedia.comnih.gov | Broad applicability, wide range of mobile phases, available for preparative scale. nih.gov |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexanone chain in (2S)-hydroxy-2-hexanone-4 means it can adopt numerous conformations in solution. Understanding this dynamic behavior is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules, such as enzymes.

Conformational analysis and molecular dynamics (MD) simulations are employed to explore the potential energy surface and dynamic nature of such molecules. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility. rsc.org These simulations are typically performed using force fields like AMBER or FF19SB, which define the potential energy of the system. rsc.orgnih.gov By simulating the molecule in a solvent box, researchers can study how interactions with the solvent influence the preferred conformations and the transitions between them. For a related compound, cyclohexanone, MD simulations were run for 500 nanoseconds to study the conformational dynamics within an enzyme active site. rsc.org

The analysis of these simulations reveals the most stable, low-energy conformations and the rotational barriers between them. Key dihedral angles, such as those around the C-C bonds of the alkyl chain, are monitored to characterize the predominant shapes. This information is critical for understanding how the molecule presents its functional groups—the hydroxyl and ketone moieties—for chemical reactions or biological recognition.

Table 1: Representative Parameters for Molecular Dynamics Simulation of a Hydroxyketone

| Parameter | Example Value/Method | Purpose |

| Software | AMBER, GROMACS | To run the molecular dynamics simulation engine. rsc.org |

| Force Field | FF19SB, GAFF | To define the potential energy and forces between atoms. rsc.org |

| Solvent Model | TIP3P Water | To simulate the aqueous environment. |

| Simulation Time | 100-500 ns | To ensure adequate sampling of conformational space. rsc.org |

| Analysis | Dihedral Angle Distribution | To identify the most populated conformational states. |

| Analysis | Root Mean Square Deviation | To assess the stability of the molecule's structure over time. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic reactivity of (2S)-hydroxy-2-hexanone-4. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies.

Calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation. Analysis of the molecular orbitals can identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net For instance, the carbonyl carbon is an expected electrophilic site, while the hydroxyl oxygen is a nucleophilic and hydrogen-bond-donating site.

Furthermore, these methods are invaluable for studying reaction mechanisms. For a similar compound, 4-hydroxy-2-pentanone, quantum theoretical calculations were used to map the potential energy surface for its reaction with hydroxyl radicals, a key atmospheric oxidant. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine reaction barrier heights and predict the most favorable reaction pathways. researchgate.net Methods like CCSD(T) are often used to obtain highly accurate energies, while canonical variational transition state theory (CVT) can be employed to compute temperature-dependent reaction rate coefficients. researchgate.net

Table 2: Hypothetical Calculated Electronic Properties for (2S)-hydroxy-2-hexanone-4 using DFT

| Property | Description | Hypothetical Value | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.7 eV | Relates to chemical stability and reactivity. |

| Partial Charge on C=O Carbon | Calculated charge on the carbonyl carbon atom | +0.45 e | Identifies the primary electrophilic site. |

| Partial Charge on -OH Oxygen | Calculated charge on the hydroxyl oxygen atom | -0.60 e | Identifies a primary nucleophilic and H-bonding site. |

Computational Studies of Enzyme-Substrate Interactions in Biocatalysis

(2S)-hydroxy-2-hexanone-4 is a chiral molecule and a substrate for various enzymes, particularly oxidoreductases that target its ketone or hydroxyl groups. nih.gov Computational studies are essential for understanding the stereoselectivity and efficiency of these biocatalytic transformations.

Molecular docking is a primary tool used to predict how a substrate like (2S)-hydroxy-2-hexanone-4 binds within the active site of an enzyme. nih.gov Docking algorithms search for the most favorable binding orientation (pose) of the substrate by optimizing intermolecular interactions, such as hydrogen bonds and van der Waals forces, and calculating a corresponding binding score. nih.gov For example, the hydroxyl and carbonyl groups of the substrate are expected to form crucial hydrogen bonds with amino acid residues in the enzyme's active site, anchoring it in a specific orientation for catalysis. csic.es

Following docking, molecular dynamics simulations of the enzyme-substrate complex can provide deeper insights. These simulations reveal the stability of the predicted binding pose and the dynamic interactions that occur between the substrate and the enzyme over time. rsc.org Analysis of these simulations can identify key amino acid residues that contribute most to the binding energy, often through electrostatic interactions. nih.gov This knowledge is crucial for rational enzyme engineering, where specific residues might be mutated to improve an enzyme's activity or alter its substrate specificity. rsc.org Such studies help explain, for instance, why an alcohol dehydrogenase might preferentially reduce the ketone of (2S)-hydroxy-2-hexanone-4 over another substrate, or how it achieves high enantioselectivity in its products. nih.gov

Table 3: Example Data from a Hypothetical Docking Study of (2S)-hydroxy-2-hexanone-4 with an Alcohol Dehydrogenase

| Parameter | Finding | Implication |

| Docking Score | -7.2 kcal/mol | Predicts a favorable and stable binding affinity. |

| Key Hydrogen Bonds | Substrate -OH with Ser138; Substrate C=O with Tyr152 | These interactions anchor the substrate in the active site. |

| Key Hydrophobic Interactions | Substrate alkyl chain with Leu98, Val190 | Contributes to binding specificity and orientation. |

| Distance to Cofactor | 3.8 Å from substrate C2 to NAD(P)H | Indicates a catalytically relevant pose for hydride transfer. |

Applications in Advanced Organic Synthesis

Chiral Auxiliaries and Building Blocks for Complex Molecules

The primary application of (4S)-4-hydroxy-2-hexanone in advanced synthesis is its role as a chiral building block. A chiral building block is a molecule that contains one or more stereocenters and is incorporated into a larger molecule, transferring its chirality to the final product. The defined (S)-configuration at the C-4 position in (4S)-4-hydroxy-2-hexanone makes it an ideal starting point for constructing molecules where this specific stereochemistry is required.

The ketone and hydroxyl groups can be reacted sequentially or selectively. For instance, the hydroxyl group can be protected, allowing for nucleophilic addition to the ketone. Conversely, the ketone can be transformed into another functional group, such as an alkene or an amine, while the hydroxyl group participates in esterification or etherification reactions. This versatility allows chemists to build molecular complexity in a controlled and predictable manner.

Biocatalytic studies on the related compound (5S)-hydroxy-2-hexanone have highlighted its importance as a bifunctional chiral building block. nih.gov This compound, produced with high enantiomeric purity, serves as a template for synthesizing other chiral molecules, a role that is directly analogous to the potential of (4S)-4-hydroxy-2-hexanone. nih.gov The strategic value of these hydroxy ketones lies in their ability to serve as synthons for chiral diols, amino alcohols, and other structures that are prevalent in pharmaceuticals and bioactive compounds.

Precursors for Natural Product Synthesis

Chiral hydroxy ketones are key intermediates in the synthesis of numerous natural products, particularly those involving polyketide or fatty acid-derived structures. While direct synthesis of a specific natural product from (4S)-4-hydroxy-2-hexanone is not widely documented, its structural motif is found in many biologically active molecules, including insect pheromones and macrolide antibiotics.

For example, other isomers of hydroxyhexanone have been identified as critical components of insect pheromones. The synthesis of (2S,4S)-2-hydroxy-4-methyl-1-phenylhexan-3-one, a related acyloin, has been explored in the context of identifying aggregation-sex pheromones for the velvet longhorned beetle. researchgate.net The synthesis of such complex chiral molecules often relies on starting with smaller, enantiomerically pure building blocks like a chiral hydroxyhexanone.

Furthermore, the synthesis of damascenones, a class of important fragrance compounds, can proceed from a related cyclic hydroxy ketone, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net This underscores the role of chiral hydroxy ketones as versatile precursors for synthesizing a range of valuable natural and nature-inspired compounds. The (4S)-4-hydroxy-2-hexanone molecule represents a fundamental unit that can be elaborated through C-C bond-forming reactions and functional group interconversions to access these more complex targets.

Green Chemistry Approaches in Hydroxyhexanone Synthesis

The demand for enantiomerically pure compounds has driven the development of sustainable and efficient synthesis methods, a core principle of green chemistry. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, has emerged as a powerful tool for producing chiral hydroxy ketones like (4S)-4-hydroxy-2-hexanone with high selectivity and under mild, environmentally benign conditions.

Conventional chemical synthesis of chiral hydroxy ketones often requires multi-step procedures, cryogenic conditions, and the use of hazardous reagents. In contrast, biocatalytic methods can achieve high enantiomeric excess (ee) in a single step at or near ambient temperature in aqueous media.

Key biocatalytic strategies include:

Enzymatic Reduction of Diketones: The asymmetric reduction of a prochiral diketone is a highly effective route. For example, the synthesis of (5S)-hydroxy-2-hexanone was achieved with an enantiomeric excess of over 99% by reducing 2,5-hexanedione (B30556) using whole cells of Saccharomyces cerevisiae or an alcohol dehydrogenase (ADH). nih.gov This approach offers excellent chemoselectivity, reducing only one of the two ketone groups. nih.gov

Aldol (B89426) Condensation: Biocatalytic methods using aldolase (B8822740) enzymes can create the carbon backbone and set the stereochemistry simultaneously. These enzymes catalyze the stereoselective addition of an enolate donor to an aldehyde acceptor, producing β-hydroxy ketones with high enantiopurity.

Multi-Enzyme Cascade Reactions: More advanced green approaches involve multi-enzyme "one-pot" reactions. For instance, the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives has been accomplished using a tandem system of an aldolase and a ketoreductase, demonstrating the power of combining enzymatic steps to build complex molecules efficiently. nih.govcsic.es A similar cascade could be envisioned for hydroxyhexanone synthesis.

These biocatalytic routes are not only environmentally friendly but also highly efficient, often surpassing traditional methods in selectivity and yield.

Table 1: Examples of Biocatalytic Synthesis of Chiral Hydroxy Ketones

| Biocatalyst System | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (whole cells) | 2,5-Hexanedione | (5S)-Hydroxy-2-hexanone | >99% ee | nih.gov |

| Alcohol Dehydrogenase (ADH-T) | 2,5-Hexanedione | (5S)-Hydroxy-2-hexanone | >99% ee | nih.gov |

| Old Yellow Enzyme 2 & Levodione (B1250081) Reductase | 2,6,6-Trimethyl-2-cyclohexen-1,4-dione | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone | 94% ee | researchgate.net |

| Aldolases (engineered) | Aldehyde + Ketone | β-Hydroxy ketone | >90% ee |

Future Research Directions and Challenges

Development of Novel Highly Enantioselective and Regioselective Synthetic Methods

The synthesis of enantiomerically pure β-hydroxy ketones like (4S)-4-hydroxyhexan-2-one is a key challenge in organic chemistry. libretexts.orgwikipedia.org Future research will likely focus on overcoming the limitations of current methods to provide more general, efficient, and sustainable routes.

Key Research Areas:

Advanced Organocatalysis: While organocatalysis has shown promise for the asymmetric aldol (B89426) reaction, a foundational method for creating β-hydroxy ketones, expanding the scope to a wider range of substrates and improving catalyst efficiency remains a priority. libretexts.orgnih.gov The development of new chiral catalysts, such as prolinamides, could offer new pathways for these transformations, potentially in aqueous media for greener chemistry. nih.gov

Transition-Metal Catalysis: The use of transition metals in asymmetric synthesis is a powerful tool. nih.govwikipedia.org Research into novel chiral ligands for metals like rhodium, palladium, or copper could lead to highly selective methods for the synthesis of (4S)-4-hydroxyhexan-2-one. mdpi.comorganic-chemistry.org For instance, exploring triple catalytic cycles involving chiral phosphoric acid and palladium could enable the asymmetric α-allylation of ketones. nih.gov

Biocatalysis and Chemoenzymatic Strategies: The use of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers unparalleled stereoselectivity. tudelft.nlnih.govnih.gov Future work should focus on identifying or engineering enzymes that can reduce a corresponding diketone substrate with high regioselectivity and enantioselectivity to yield (4S)-4-hydroxyhexan-2-one. Dynamic kinetic resolution (DKR), which combines a biocatalyst for resolution with a chemocatalyst for racemization, presents a powerful strategy to overcome the 50% yield limit of traditional kinetic resolutions. mdpi.comtu-dresden.de

A comparison of potential synthetic strategies highlights the ongoing challenges:

| Method | Potential Advantages | Current Challenges | Future Direction |

| Asymmetric Aldol Reaction | Direct C-C bond formation. libretexts.org | Requires precise control of reaction conditions; catalyst scope can be limited. nih.gov | Design of more robust and versatile organocatalysts. |

| Enantioselective Reduction | High enantioselectivity is achievable. wikipedia.org | Requires specific prochiral ketone precursors; stoichiometric chiral reagents are less sustainable. wikipedia.org | Development of catalytic versions with high turnover numbers. wikipedia.orgtudelft.nl |

| Biocatalytic Reduction | Excellent enantio- and regioselectivity; mild reaction conditions. nih.govnih.gov | Enzyme stability and substrate scope can be limiting; requires cofactor regeneration. nih.gov | Enzyme engineering and development of whole-cell biocatalysts. tudelft.nlbiorxiv.org |

Exploration of Undiscovered Biological Roles and Pathways

The biological significance of small chiral molecules is vast, and the specific roles of (4S)-4-hydroxyhexan-2-one are yet to be discovered. Ketone bodies like β-hydroxybutyrate serve not only as energy sources but also as signaling molecules, hinting at the potential for other hydroxy ketones to have complex biological functions. nih.govnih.gov

Future Research Avenues:

Metabolomic Screening: Investigating whether (4S)-4-hydroxyhexan-2-one is a natural product or a metabolite in organisms is a crucial first step. Metabolic pathways in various organisms, from microbes to mammals, could be screened for its presence. nih.govyoutube.com

Signaling and Pheromonal Activity: Many simple ketones and hydroxy ketones function as pheromones or signaling molecules in insects and other organisms. nih.govebi.ac.uk Research could explore if (4S)-4-hydroxyhexan-2-one plays a role in cell-cell communication or has behavioral effects.

Interaction with Biological Systems: Studies could investigate the interaction of (4S)-4-hydroxyhexan-2-one with enzymes and receptors. It could potentially act as a substrate, inhibitor, or modulator of biological pathways, including those involved in cancer or neurological conditions where ketone metabolism is relevant. nih.gov

Mechanistic Insights into Stereospecific Transformations

A deep understanding of the reaction mechanisms that govern the formation of a single stereoisomer is fundamental to designing better synthetic methods. For β-hydroxy ketones, this involves studying the transition states of key reactions.

Areas for Mechanistic Investigation:

Chelation-Controlled Reductions: In reactions like the Narasaka-Prasad reduction, a Lewis acid coordinates to both the ketone and the hydroxyl group, creating a cyclic intermediate. youtube.com The conformation of this ring dictates the facial selectivity of hydride attack. Future studies could use spectroscopic and computational methods to analyze the transition states for the reduction of precursors to (4S)-4-hydroxyhexan-2-one, providing insights into how to maximize diastereoselectivity. youtube.comnih.gov

Enzyme Active Site Analysis: For biocatalytic methods, understanding how the substrate binds in the enzyme's active site is key. X-ray crystallography of an enzyme-substrate complex or molecular modeling can reveal the specific interactions that orient the substrate for stereospecific reduction. nih.gov This knowledge is crucial for rational enzyme engineering.

Transition State Modeling: For organocatalyzed aldol reactions, the Zimmerman-Traxler model provides a basis for understanding stereoselectivity. youtube.com More advanced computational models can refine this understanding by calculating the energies of competing transition states, leading to more predictive catalyst design.

Integration of Computational Design with Experimental Synthesis and Biocatalysis

The synergy between computational chemistry and experimental work is accelerating the development of new catalysts and synthetic pathways. nih.govcaver.cz This integrated approach will be vital for advancing research on (4S)-4-hydroxyhexan-2-one.

Key Integration Strategies:

De Novo Enzyme Design: Computational methods can be used to design entirely new enzymes (de novo design) with active sites tailored for a specific reaction, such as the stereospecific reduction of a diketone to (4S)-4-hydroxyhexan-2-one. biorxiv.orgbiorxiv.org These computationally designed proteins can then be synthesized and tested experimentally.

Computational Catalyst Screening: Before embarking on lengthy experimental campaigns, computational tools can screen virtual libraries of catalysts (both organocatalysts and metal complexes) to predict their effectiveness and selectivity for a desired transformation. mdpi.comchemrxiv.org This can prioritize the most promising candidates for synthesis.

Molecular Dynamics Simulations: To understand how a substrate like a precursor to (4S)-4-hydroxyhexan-2-one fits and reacts within an enzyme's active site, molecular dynamics (MD) simulations can be employed. nih.gov These simulations model the movement of atoms over time, providing insights into the binding modes and reaction energetics that lead to the observed stereoselectivity. researchgate.net This information can guide site-directed mutagenesis to improve enzyme performance.

The integration of these computational and experimental approaches promises to expedite the development of next-generation biocatalysts and synthetic methods with enhanced performance and specificity. biorxiv.orgorganic-chemistry.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-hydroxy-2-hexanone-4, and how can stereoselectivity be controlled?

- Answer : The synthesis of β-hydroxy ketones like (2S)-hydroxy-2-hexanone-4 often employs aldol condensation between an aldehyde and ketone. Stereochemical control is critical for enantiomeric purity. For example, aldol reactions under basic conditions (e.g., NaOH/KOH) at low temperatures (-20°C to 0°C) can minimize racemization . Biocatalytic methods using aldolases (e.g., engineered enzymes) offer high stereoselectivity by leveraging substrate specificity and chiral active sites, yielding >90% enantiomeric excess (e.e.) in optimized conditions .

Q. Which analytical techniques are optimal for characterizing (2S)-hydroxy-2-hexanone-4's purity and structure?

- Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose derivatives) .

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., hydroxyl at δ 1.5–2.5 ppm; ketone at δ 205–220 ppm) and confirm stereochemistry via coupling constants .

- X-ray Crystallography : Definitive stereochemical assignment for crystalline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHO; m/z 130.18) .

Q. What are the recommended storage conditions to prevent degradation of (2S)-hydroxy-2-hexanone-4?

- Answer : Store under inert atmosphere (N/Ar) at -20°C in amber vials to avoid oxidation. Reanalyze purity via HPLC every 3 years, as β-hydroxy ketones are prone to keto-enol tautomerism and racemization . For lab-scale handling, use desiccants (e.g., silica gel) to minimize hydrolysis .

Advanced Research Questions

Q. How can conflicting data on the compound’s neurotoxic potential be resolved in toxicological studies?

- Answer : Contradictory neurotoxicity data (e.g., peripheral neuropathy vs. CNS effects) require:

- Dose-response analysis : Establish NOAEL/LOAEL using standardized models (e.g., rodent neurobehavioral assays) .

- Endpoint harmonization : Include both functional (nerve conduction velocity) and histopathological endpoints .

- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation to diketones) using -labeled analogs .

Q. How can biocatalytic synthesis of (2S)-hydroxy-2-hexanone-4 be optimized for industrial-scale yields?

- Answer :

- Enzyme engineering : Directed evolution of aldolases to improve thermostability (e.g., T >50°C) and substrate tolerance .

- Reaction engineering : Use biphasic systems (aqueous/organic) to shift equilibrium toward product. For example, 70:30 water:isooctane increases conversion by 40% .

- Process analytics : In-line FTIR monitors ketone formation in real time .

Q. What computational methods are suitable for predicting reaction pathways and stereochemical outcomes?

- Answer :

- DFT calculations : Model transition states (e.g., aldol reaction stereochemistry) with Gaussian or ORCA software .

- Retrosynthesis tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose synthetic routes using reaction databases .

- Molecular docking : Simulate enzyme-substrate interactions to predict enantioselectivity (e.g., aldolase active-site modeling) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported oxidation rates of (2S)-hydroxy-2-hexanone-4?

- Answer :

- Standardize conditions : Compare studies using identical oxidants (e.g., KMnO vs. CrO), solvents, and temperatures .

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-limiting steps (e.g., C-H bond cleavage at β-carbon) .

- Cross-validate methods : Pair HPLC with -labeling to track oxidation intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.